![molecular formula C5H5N5 B14893792 3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
3H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This reaction yields the desired pyrazolopyrimidine scaffold. Additionally, ultrasonic-assisted synthesis has been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its interaction with biological targets.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield derivatives with diverse pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions are often derivatives of this compound with enhanced or modified biological activities. These derivatives can be further explored for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways.
Mécanisme D'action
The mechanism of action of 3H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to the inhibition of cancer cell growth . The compound’s structure allows it to fit into the active site of CDKs, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Thioglycoside derivatives: These compounds also feature the pyrazolopyrimidine scaffold and have shown significant biological activities.
Uniqueness
3H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its potent inhibitory activity against CDKs and its ability to induce apoptosis in cancer cells. Its unique structure allows for versatile chemical modifications, enabling the development of a wide range of derivatives with diverse biological activities .
Propriétés
Formule moléculaire |
C5H5N5 |
|---|---|
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
3H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h2H,1H2,(H2,6,7,8) |
Clé InChI |
SWDLUTMJSGCSQI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(N=CN=C2N=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


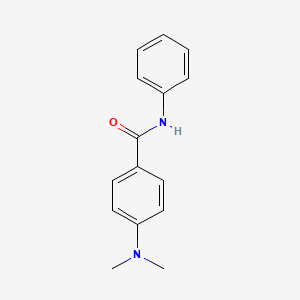
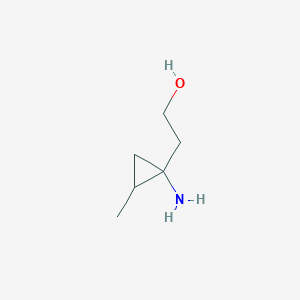
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)


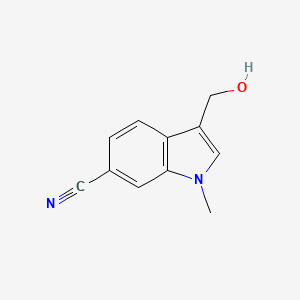
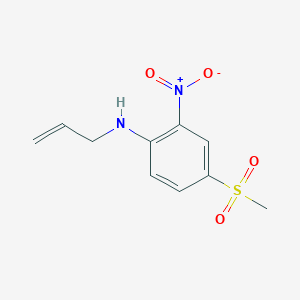
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)


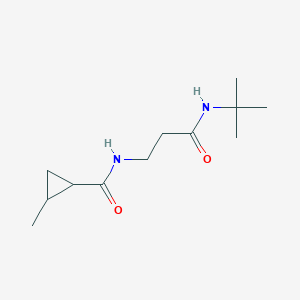
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)

